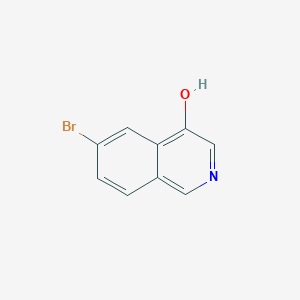

6-Bromoisoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGSBBRPEPMUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721117 | |

| Record name | 6-Bromoisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-56-0 | |

| Record name | 6-Bromoisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromoisoquinolin 4 Ol and Analogues

Classical Synthetic Routes to Isoquinolines and Their Limitations

Traditional methods for constructing the isoquinoline (B145761) skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental in the field. acs.org While foundational, these routes often necessitate harsh reaction conditions, require multi-step preparations of precursors, and can be limited by low yields and narrow substrate scope, particularly with deactivated aromatic rings. rsc.org

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which are subsequently oxidized to the aromatic isoquinoline. jk-sci.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent in acidic conditions. wikipedia.orgslideshare.net

The process begins with the activation of the amide carbonyl by a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org This is followed by a cyclization step where the electron-rich aromatic ring attacks the activated amide moiety. The resulting intermediate then eliminates water to form a 3,4-dihydroisoquinoline. slideshare.net The final step is an oxidation/dehydrogenation to yield the fully aromatic isoquinoline ring system. pharmaguideline.com

A significant limitation of this reaction is its reliance on an electron-rich aromatic ring to facilitate the electrophilic substitution. jk-sci.com The presence of electron-withdrawing groups on the aryl ring can impede or prevent the cyclization. For the synthesis of 6-Bromoisoquinolin-4-ol, a hypothetical precursor would be N-[2-(3-bromo-5-hydroxyphenyl)ethyl]formamide . In this case, the bromine atom acts as a deactivating group, posing a challenge for the cyclization step. However, the hydroxyl group is an activating, ortho-, para-director, which would favor cyclization at the carbon ortho to it, leading to the desired isoquinoline skeleton. Careful selection of potent dehydrating agents and reaction conditions would be critical to achieve a successful cyclization. jk-sci.com

| Parameter | Typical Conditions |

| Reactant | β-arylethylamide |

| Reagents | Dehydrating agents: POCl₃, P₂O₅, PPA, Tf₂O |

| Solvent | Toluene, Xylene, or neat |

| Temperature | Room temperature to 100 °C, often reflux |

| Product | 3,4-Dihydroisoquinoline (requires subsequent oxidation) |

Table 1: General Parameters for the Bischler-Napieralski Reaction. wikipedia.org

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org Similar to the Bischler-Napieralski reaction, the product must be oxidized to yield the aromatic isoquinoline. The driving force is the formation of an electrophilic iminium ion, which is attacked by the nucleophilic aromatic ring. wikipedia.orgaalto.fi

The reaction is highly effective for β-arylethylamines with electron-donating substituents on the aromatic ring, such as indole (B1671886) or phenol (B47542) derivatives, which can proceed under mild, even physiological, conditions. wikipedia.org For less nucleophilic rings, harsher conditions like strong acids and higher temperatures are required. wikipedia.org

To synthesize this compound via this route, a suitable starting material would be 2-(3-bromo-5-hydroxyphenyl)ethylamine . This precursor would be condensed with an aldehyde, such as formaldehyde, to form a Schiff base. Subsequent acid-catalyzed cyclization would generate the tetrahydroisoquinoline intermediate. The hydroxyl group's activating effect would direct the cyclization, but the deactivating nature of the bromine could necessitate stronger acidic conditions. The final aromatization of the tetrahydroisoquinoline intermediate is a required subsequent step. Microwave-assisted protocols have been shown to significantly improve yields and reduce reaction times for this reaction. organic-chemistry.org

| Parameter | Typical Conditions |

| Reactants | β-arylethylamine, Aldehyde or Ketone |

| Catalyst | Protic acid (e.g., HCl, TFA) or Lewis acid |

| Solvent | Protic or aprotic solvents |

| Temperature | Varies from physiological conditions to reflux |

| Product | Tetrahydroisoquinoline (requires subsequent oxidation) |

Table 2: General Parameters for the Pictet-Spengler Reaction. wikipedia.org

The Pomeranz-Fritsch reaction, first described in 1893, provides a direct route to isoquinolines without the need for a final oxidation step. thermofisher.com The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgresearchgate.net

This method's primary advantage is the direct formation of the aromatic isoquinoline ring. However, it often suffers from variable and sometimes low yields, and the strongly acidic conditions (e.g., concentrated sulfuric acid) can limit its applicability to sensitive substrates. organicreactions.org An important modification, the Schlittler-Müller reaction, uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allowing for the synthesis of C1-substituted isoquinolines. thermofisher.com

For the synthesis of this compound, the proposed starting materials would be 3-bromo-5-hydroxybenzaldehyde and aminoacetaldehyde diethyl acetal . The condensation would form the Schiff base, followed by acid-catalyzed cyclization. The electronic effects of the bromo and hydroxyl substituents would significantly influence the regioselectivity and efficiency of the electrophilic ring closure. The combination of an electron-withdrawing bromine and an electron-donating hydroxyl group presents a complex substitution pattern that could lead to mixtures of products or require careful optimization of the acid catalyst and reaction conditions. organicreactions.org

| Parameter | Typical Conditions |

| Reactants | Benzaldehyde, 2,2-Dialkoxyethylamine |

| Catalyst | Strong protic acid (e.g., concentrated H₂SO₄) |

| Mechanism | Condensation to Schiff base, then electrophilic cyclization |

| Product | Isoquinoline |

Table 3: General Parameters for the Pomeranz-Fritsch Reaction. thermofisher.comorganicreactions.org

Modern Catalytic Approaches for Carbon-Bromine and Carbon-Oxygen Bond Formation

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome the limitations of classical methods. nih.gov Catalysts based on palladium and nickel, in particular, have enabled the development of highly efficient and regioselective reactions for the construction of complex heterocyclic scaffolds like isoquinolines under milder conditions. nih.govmdpi.com

Palladium catalysis offers a versatile toolkit for isoquinoline synthesis, enabling reactions such as C-H activation, cross-coupling, and annulation cascades. nih.gov These methods often feature high functional group tolerance and allow for the modular assembly of substituted isoquinolines. organic-chemistry.org

One common strategy involves the coupling of an ortho-halo or ortho-alkynyl benzaldehyde with a nitrogen source, followed by an intramolecular cyclization. For instance, a palladium-catalyzed Sonogashira coupling of a di-substituted halobenzene with a terminal alkyne can generate a key intermediate. This can then undergo a subsequent palladium-catalyzed cyclization with an amine source, like ammonium (B1175870) acetate, to form the isoquinoline ring. organic-chemistry.orgorganic-chemistry.org A plausible route to this compound could start from 1,3-dibromo-5-methoxybenzene . Selective ortho-lithiation followed by formylation and subsequent reaction steps could provide a precursor for a Pd-catalyzed cyclization. nih.gov The C-O bond for the hydroxyl group could be formed via demethylation of a methoxy (B1213986) precursor or through direct C-H oxidation methodologies. Palladium-catalyzed aminocarbonylation of halo-isoquinolines is also a powerful tool for further functionalization. mdpi.comnih.gov

| Reaction Type | Catalyst System (Example) | Description |

| Coupling/Annulation | Pd(OAc)₂ / PPh₃ | Sequential coupling of o-bromoarylaldehydes and terminal alkynes with an amine source. organic-chemistry.org |

| Reductive Cyclization | Pd(OAc)₂ / Ligand | Cascade reaction of N-propargyl oxazolidines to form 4-substituted isoquinolines. organic-chemistry.org |

| C-H Activation/Annulation | Pd(II) catalysts | Direct coupling of benzamides with alkynes or other coupling partners to form isoquinolinones. nih.gov |

Table 4: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis.

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for the synthesis of nitrogen-containing heterocycles. mdpi.com Nickel catalysts can promote a range of transformations, including C-H functionalization, cross-electrophile coupling, and reductive cyclizations. acs.orgyoutube.com These reactions sometimes proceed via distinct mechanistic pathways, such as those involving Ni(I)/Ni(III) catalytic cycles or radical intermediates, which can provide complementary reactivity and selectivity to palladium systems. acs.org

For example, nickel-catalyzed C-H functionalization of aromatic amides with alkynes has been developed to construct isoquinolone derivatives. mdpi.com This approach often utilizes a directing group to achieve high regioselectivity in the C-H activation step. A potential strategy for a this compound analogue could involve the nickel-catalyzed annulation of a pre-functionalized N-methoxy-3-bromo-5-methoxybenzamide with an alkyne. Subsequent modification of the methoxy group and the isoquinolinone carbonyl would be necessary to arrive at the target structure. The ability of nickel to catalyze challenging cross-couplings and C-H functionalizations makes it a promising tool for the efficient assembly of highly substituted isoquinoline cores. mdpi.comnih.gov

| Reaction Type | Catalyst System (Example) | Description |

| C-H Annulation | Ni(cod)₂ / Ligand | Directing-group-assisted ortho-C–H functionalization of aromatic amides with alkynes. mdpi.com |

| Cascade Coupling | Ni(I) catalysts | Reactions of 2-(cyanomethyl)benzonitriles with arylboronic acids to yield 3-aryl-1-aminoisoquinolines. organic-chemistry.org |

| Cross-Electrophile Coupling | Ni(II) / Reductant | Coupling of two different electrophiles, avoiding the need for pre-formed organometallic reagents. acs.org |

Table 5: Examples of Nickel-Catalyzed Reactions for Building Isoquinoline Scaffolds.

Ruthenium(II)-Catalyzed C-H Activation and Annulation Strategies

Ruthenium(II) catalysis has emerged as a powerful tool for the construction of isoquinoline and isoquinolone frameworks through C-H activation and annulation. This approach offers high atom economy by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials. niscpr.res.in These reactions typically involve the oxidative annulation of benzamides or similar substrates with alkynes.

One prominent strategy involves the reaction of N-quinolin-8-yl-benzamides with symmetrical and unsymmetrical alkynes in the presence of a Ru(II) catalyst and a copper-based oxidant like Cu(OAc)₂·H₂O. nih.govacs.org The 8-aminoquinolinyl group acts as a bidentate directing group, facilitating the ortho-C-H activation of the benzamide (B126) ring. The subsequent annulation with an alkyne leads to the formation of the isoquinolone core. High regioselectivity is often achieved with unsymmetrical alkynes. nih.gov While direct synthesis of this compound using this method is not explicitly detailed in the literature, the broad substrate scope suggests that a suitably substituted 4-bromo-N-(quinolin-8-yl)benzamide could serve as a precursor. The resulting isoquinolone could then be further modified to introduce the 4-hydroxyl group.

Another versatile approach utilizes benzyl (B1604629) or benzoyl isocyanates, which undergo Ru(II)-catalyzed intermolecular oxidative annulation with diaryl alkynes. rsc.org This method, often carried out in the presence of Cs₂CO₃ as a base and Cu(OTf)₂ as an oxidant, provides rapid access to highly substituted isoquinolines and isoquinolones. rsc.org The adaptability of this reaction to various substituted starting materials makes it a plausible pathway for synthesizing analogues of this compound.

A molecular editing strategy has also been developed, transforming quinazolinones into aminoisoquinolines via a ruthenium-catalyzed [4+2] annulation with sulfoxonium ylides. nih.gov This innovative heterocycle-to-heterocycle protocol is compatible with green chemistry principles, utilizing ethanol (B145695) as a solvent and releasing water and dimethyl sulfoxide (B87167) as byproducts. nih.gov

| Catalyst System | Starting Materials | Key Features | Product Type |

| Ru(II) / Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamides, Alkynes | Bidentate directing group, High regioselectivity | Isoquinolones |

| Ru(II) / Cs₂CO₃ / Cu(OTf)₂ | Benzyl/Benzoyl isocyanates, Diaryl alkynes | Rapid, Access to highly substituted systems | Isoquinolines/Isoquinolones |

| Ru(II) | Quinazolinones, Sulfoxonium ylides | Molecular editing, Green chemistry compatible | Aminoisoquinolines |

Copper-Catalyzed Goldberg-Ullmann Type Coupling for Isoquinoline Derivatization

Copper-catalyzed cross-coupling reactions, such as the Goldberg and Ullmann reactions, are fundamental for forming C-N, C-O, and C-S bonds and are particularly useful for the derivatization of halogenated heterocycles like bromoisoquinolines. These reactions are often more cost-effective than their palladium-catalyzed counterparts.

A key application relevant to this compound is the hydrolysis of bromoisoquinolines to their corresponding hydroxyisoquinolines. Research has demonstrated that isoquinolines with hydroxyl groups at various positions (including the 4, 5, 6, 7, and 8 positions) can be successfully prepared through copper-catalyzed hydrolysis of the corresponding bromoisoquinoline. researchgate.netconnectjournals.com This suggests a viable two-step pathway to the target compound: first, the synthesis of 6-bromoisoquinoline, followed by a copper-catalyzed hydrolysis to introduce the 4-hydroxyl group. The process may involve the formation of copper(II) complexes with the hydroxyisoquinoline product, which can be addressed by workup procedures involving sodium sulfide (B99878) or pH adjustment with carbon dioxide. researchgate.netconnectjournals.com

Furthermore, Goldberg-Ullmann type C-N coupling reactions can be employed to synthesize various N-aryl isoquinoline derivatives. While not directly leading to this compound, this methodology is crucial for creating a library of analogous compounds by reacting bromoisoquinolines with a range of amines and amides.

| Reaction Type | Substrate | Reagent | Key Transformation |

| Copper-Catalyzed Hydrolysis | Bromoisoquinolines | Water (with Cu catalyst) | Bromo to Hydroxyl group |

| Goldberg-Ullmann C-N Coupling | Bromoisoquinolines | Amines/Amides (with Cu catalyst) | Formation of N-Aryl derivatives |

Rhodium(III)-Catalyzed Coupling/Cyclization Cascade Reactions

Rhodium(III)-catalyzed C-H activation has become a cornerstone for the synthesis of isoquinolones and related heterocycles. These reactions are known for their high efficiency and functional group tolerance. A common strategy involves the coupling of benzhydroxamic acids with alkynes or other coupling partners.

For instance, the Rh(III)-catalyzed coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes provides access to 4-substituted isoquinolones. nih.govnih.gov This reaction is proposed to proceed through the formation of a bicyclic intermediate, which then opens under acidic conditions to yield the isoquinolone product. nih.govnih.gov By starting with a 4-bromo-substituted benzhydroxamic acid, this method could potentially be adapted to generate precursors for this compound.

Another powerful approach is the three-component tandem annulation reaction. A rhodium-catalyzed C-H activation and three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids has been developed to construct a variety of isoquinolone products under redox-neutral conditions. rsc.orgresearchgate.net The versatility of using different carboxylic acids as one of the components allows for the introduction of diverse functionalities into the final product. rsc.orgresearchgate.net

| Catalyst | Starting Materials | Coupling Partner | Product |

| Rh(III) | O-pivaloyl benzhydroxamic acids | 3,3-disubstituted cyclopropenes | 4-substituted isoquinolones |

| Rh(III) | Oxazolines, Carboxylic acids | Vinylene carbonate | Multifunctionalized isoquinolones |

Utilization of Hypervalent Iodine Reagents in Halocyclization

Hypervalent iodine (HVI) reagents are attractive alternatives to metal catalysts in organic synthesis due to their low toxicity, mild reaction conditions, and ready availability. nih.gov They are particularly effective in mediating oxidative cyclization and halocyclization reactions.

In the context of isoquinoline synthesis, HVI reagents like phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular oxidative cyclization of ketoximes with alkenes to produce a variety of polysubstituted isoquinoline N-oxides. nih.govresearchgate.net While this method primarily yields N-oxides, these can often be deoxygenated to the corresponding isoquinolines. The strategy is notable for being metal-free. nih.gov

More specifically, HVI reagents can be used for bromocyclization, which offers a mild, metal-free route to various cyclic compounds, avoiding the use of toxic and corrosive elemental bromine. beilstein-journals.org For example, the reaction of o-alkenylbenzamide derivatives with (phenyliodonio)sulfamate (PISA), a zwitterionic HVI(III) reagent, can lead to either 3- or 4-substituted isoquinolinone derivatives depending on the solvent used. nih.govbeilstein-journals.org This solvent-dependent chemoselectivity is a significant advantage. nih.govbeilstein-journals.org While direct application to this compound is yet to be reported, the principles of HVI-mediated halocyclization present a promising avenue for future synthetic explorations.

| HVI Reagent | Substrate | Key Transformation | Product Type |

| Phenyliodine bis(trifluoroacetate) (PIFA) | o-vinylaryl ketoximes | Oxidative cyclization | Isoquinoline N-oxides |

| (Phenyliodonio)sulfamate (PISA) | o-alkenylbenzamides | Solvent-dependent halocyclization | 3- or 4-substituted isoquinolinones |

Green Chemistry Principles in the Synthesis of Bromoisoquinolinols

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into synthetic methodologies. This involves the use of recyclable catalysts, environmentally benign solvents, and processes that maximize atom economy and minimize waste. rsc.orgnih.govresearchgate.net

Application of Recyclable Catalytic Systems (e.g., Ru(II)/PEG-400)

A significant advancement in green catalytic synthesis is the development of recyclable catalytic systems. The use of Polyethylene glycol (PEG-400) as a solvent for a Ruthenium(II) catalyst exemplifies this approach. niscpr.res.in This system combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of catalyst separation and recycling typical of heterogeneous catalysis.

A novel and green synthesis of 1-phenyl isoquinoline derivatives has been developed using a [Ru(p-cymene)Cl₂]₂ catalyst in PEG-400. niscpr.res.in This protocol involves the C-H/N-N bond functionalization of 1-(diphenylmethylene) hydrazine (B178648) with aryl-substituted acetylenes. The reaction proceeds with high atom economy in a biodegradable solvent, and the catalytic system can be reused for several cycles without a significant loss of activity. niscpr.res.in Deshmukh et al. reported a similar recyclable ruthenium catalyst in PEG-400 for the synthesis of isoquinolines and isoquinolinones under microwave irradiation, highlighting the efficiency and eco-friendliness of this system. rsc.org

| Catalyst System | Solvent | Key Advantages | Recyclability |

| [Ru(p-cymene)Cl₂]₂ | PEG-400 | Biodegradable solvent, High atom economy, Simple extraction | Reusable for multiple cycles |

| Ru catalyst | PEG-400 | Microwave-assisted, Rapid synthesis | Reusable for up to four cycles rsc.org |

Solvent-Free or Environmentally Benign Solvent (e.g., PEG-400, Ionic Liquids, Water) Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Consequently, there is a strong drive to replace volatile and hazardous organic solvents with greener alternatives or to conduct reactions under solvent-free conditions. nih.govresearchgate.net

PEG-400, as mentioned above, serves as an excellent example of an environmentally benign solvent. It is biodegradable, non-toxic, and allows for the recycling of the catalyst. niscpr.res.in Its use in the Ru(II)-catalyzed synthesis of isoquinolines significantly enhances the green credentials of the process. niscpr.res.in

Ionic liquids are another class of green solvents that have gained attention. They are non-volatile, have high thermal stability, and their properties can be tuned by modifying the cation and anion. While specific applications to this compound are not detailed, their general use in organic synthesis is well-established as a greener alternative to conventional solvents.

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent an ideal scenario in green chemistry. Amiri et al. reported a solvent-free method for synthesizing pyrrolo-[2,1-a]-isoquinoline derivatives using KF/Clinoptilolite nanoparticles as a reusable catalyst at room temperature, showcasing the potential of solvent-free conditions for complex heterocycle synthesis. nih.gov

| Solvent/Condition | Type of Reaction | Advantages |

| PEG-400 | Ru(II)-catalyzed isoquinoline synthesis | Biodegradable, Catalyst recyclability, High atom economy |

| Ionic Liquids | General organic synthesis | Non-volatile, Thermally stable, Tunable properties |

| Solvent-Free | Isoquinoline derivative synthesis | Reduced waste, Often milder conditions, Energy efficient (with microwave) |

Ultrasound-Promoted Synthetic Pathways

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for promoting greener and more efficient chemical transformations. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. youtube.com While specific literature on the ultrasound-promoted synthesis of this compound is not extensively detailed, the principles and observed benefits in the synthesis of related quinoline (B57606) and isoquinoline derivatives suggest a strong potential for its application.

Ultrasound-assisted synthesis offers several key advantages over conventional heating methods, including significantly reduced reaction times, higher product yields, and milder reaction conditions, which contribute to energy savings and reduced side reactions. nih.gov For instance, in the synthesis of various heterocyclic compounds like quinolines, pyrazoles, and isoxazoles, ultrasound irradiation has been shown to accelerate reactions that might otherwise require harsh conditions or long durations. nih.govnih.gov The synthesis of hybrid quinoline-imidazole derivatives, for example, demonstrated that N-alkylation under ultrasound irradiation has outstanding benefits in terms of reaction time, energy consumption, and yields, qualifying it as an environmentally friendly method. nih.gov Similarly, the synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives was successfully achieved via an ultrasound-mediated cyclodehydration, highlighting the method's utility in constructing complex heterocyclic frameworks.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Heterocyclic Compounds

| Feature | Conventional Thermal Heating (TH) | Ultrasound (US) Irradiation | Reference(s) |

|---|---|---|---|

| Reaction Time | Often hours to days | Minutes to a few hours | nih.govnih.gov |

| Reaction Yield | Moderate to good | Good to excellent | nih.govnih.gov |

| Energy Consumption | High | Low | nih.gov |

| Reaction Conditions | Often harsh (high temp/pressure) | Milder conditions | nih.gov |

| By-product Formation | Can be significant | Often reduced or suppressed | nih.gov |

| Environmental Impact | Higher due to energy and solvent use | Lower, considered eco-friendly | nih.gov |

Atom Economy and Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. nih.gov Atom economy, a concept introduced to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov It serves as a fundamental metric for evaluating the "greenness" of a synthetic pathway. primescholars.com Traditional synthetic routes to isoquinoline frameworks, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, often suffer from poor atom economy because they utilize stoichiometric reagents and generate significant waste. rsc.org

Modern synthetic strategies aim to improve upon these classical methods by employing catalytic processes and designing reactions that maximize the incorporation of all starting materials into the product. buecher.de Reaction types such as additions, cycloadditions, and rearrangements are inherently more atom-economical than substitutions and eliminations, which generate stoichiometric by-products. nih.gov For the synthesis of this compound and its analogues, prioritizing synthetic routes that involve catalytic C-H activation, annulation, or cycloaddition reactions can lead to significantly higher atom economy and a reduced environmental footprint. rsc.org

Beyond atom economy, other metrics provide a more comprehensive assessment of a process's environmental impact. These include the E-Factor (total waste generated per kilogram of product) and Reaction Mass Efficiency (RME), which considers the actual masses of reactants, yield, and stoichiometry. nih.govresearchgate.net An ideal synthesis for this compound would not only have a high atom economy but also a low E-Factor and high RME, indicating minimal waste and efficient use of all materials, including solvents and catalysts. nih.govnih.gov The adoption of catalytic systems, particularly those that are recoverable and reusable, and the use of greener solvents are critical steps toward achieving these goals in the synthesis of isoquinoline derivatives. rsc.orgrsc.org

Table 2: Atom Economy of Common Reaction Types in Heterocyclic Synthesis

| Reaction Type | General Transformation | % Atom Economy | Characteristics | Reference(s) |

|---|---|---|---|---|

| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the product. | nih.govscranton.edu |

| Rearrangement | A → B | 100% | Atoms of the reactant are reorganized to form the product. | nih.govscranton.edu |

| Substitution | A-B + C → A-C + B | < 100% | A leaving group (B) is displaced, generating a by-product. | nih.gov |

| Elimination | A-B → A + B | < 100% | A small molecule (B) is removed from the substrate, creating waste. | nih.gov |

Stereoselective Synthesis of Chiral Isoquinolinol Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the biological activity of a compound is often dependent on its specific stereochemistry. For isoquinoline derivatives, which include a vast number of biologically active alkaloids, the development of stereoselective synthetic methods is of critical importance. sci-hub.boxnih.gov While specific methods for the asymmetric synthesis of this compound are not widely documented, general strategies for creating chiral isoquinoline scaffolds can be applied.

Stereoselectivity can be introduced through several key approaches:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the isoquinoline core.

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a stereoselective transformation, followed by its removal. researchgate.net

Chiral Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) to facilitate an enantioselective reaction, such as asymmetric hydrogenation, cyclization, or alkylation. sci-hub.boxnih.gov

For instance, asymmetric hydrogenation of a prochiral isoquinoline precursor using a chiral catalyst is a powerful method to establish a stereocenter. researchgate.net Similarly, stereochemically modified versions of classical syntheses like the Pictet-Spengler or Bischler-Napieralski reactions have been developed using chiral catalysts or substrates to achieve high levels of diastereoselectivity or enantioselectivity. sci-hub.boxnih.govacs.org The key challenge lies in controlling the formation of new stereocenters, particularly at the C1 or C3 positions of the isoquinoline ring system. researchgate.net

The development of a stereoselective synthesis for a chiral analogue of this compound would likely involve the asymmetric construction of the heterocyclic ring or the stereoselective functionalization of a pre-formed isoquinoline core. Methodologies employing N-acyliminium ions derived from bicyclic lactam templates have also shown promise for the stereoselective synthesis of complex isoquinoline derivatives. researchgate.net These advanced synthetic strategies are crucial for accessing specific stereoisomers for biological evaluation. nih.govnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromoisoquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Bromoisoquinolin-4-ol, offering detailed insights into its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. bhu.ac.in The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals. oregonstate.educompoundchem.com Carbons in the aromatic isoquinoline (B145761) ring system appear in the typical aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-6) and the carbon bearing the hydroxyl group (C-4) will exhibit chemical shifts influenced by the electronegativity of these substituents. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~8.5 | ~152 |

| 3 | ~7.8 | ~145 |

| 4 | - | ~160 |

| 5 | ~8.0 | ~125 |

| 6 | - | ~120 |

| 7 | ~7.6 | ~130 |

| 8 | ~8.2 | ~128 |

| 4a | - | ~135 |

| 8a | - | ~140 |

| OH | Variable | - |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in determining the through-space proximity of atoms, which is crucial for stereochemical assignments. wikipedia.org Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for this purpose. huji.ac.il A ROESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through chemical bonds. huji.ac.ilcolumbia.edu This is achieved by observing the nuclear Overhauser effect (NOE) in the rotating frame. columbia.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. youtube.comyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. youtube.com These vibrations, such as stretching and bending, absorb light at characteristic wavenumbers, resulting in an IR spectrum. msu.edu

For this compound, the IR spectrum would exhibit several key absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding. vscht.cz

C-H Stretching (Aromatic): Absorptions in the range of 3000-3100 cm⁻¹ are indicative of C-H bonds in the aromatic isoquinoline ring. vscht.cz

C=C and C=N Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to be in the 1000-1260 cm⁻¹ range. vscht.cz

C-Br Stretching: The absorption due to the carbon-bromine bond is typically found in the fingerprint region, below 1000 cm⁻¹.

The specific pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification. youtube.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400-1600 |

| Phenolic | C-O Stretch | 1000-1260 |

| Bromoalkane | C-Br Stretch | <1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound (C₉H₆BrNO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) with approximately a 1:1 intensity ratio.

The fragmentation pattern provides valuable structural information. libretexts.org The molecular ion can undergo various fragmentation pathways, leading to the formation of smaller, stable ions. chemguide.co.uk Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentations could involve the loss of CO, HCN, or the bromine atom.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govlibretexts.org The angles and intensities of the diffracted X-rays provide the information needed to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov

A successful X-ray crystallographic analysis of this compound would provide:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.

Precise bond lengths and angles: Offering insight into the geometry of the isoquinoline ring system and the substituents.

Information on intermolecular interactions: Revealing details about hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions in the crystal lattice.

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound in its solid form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of light absorbed correspond to the energy differences between these orbitals.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the isoquinoline ring system. wikipedia.orgrsc.org The presence of the bromine atom and the hydroxyl group as substituents on the aromatic ring can influence the position and intensity of these absorption bands. These substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the molar absorptivity.

High-Resolution Far-Infrared Spectroscopy

High-resolution far-infrared (FIR) spectroscopy is a powerful technique for probing the low-frequency vibrational modes of molecules, which are often associated with the collective motions of the molecular skeleton, such as bending, torsional, and out-of-plane vibrations. In the context of this compound, the far-infrared region of the electromagnetic spectrum provides valuable insights into the molecule's structural and conformational properties, particularly the influence of the bromine and hydroxyl substituents on the isoquinoline core.

While direct high-resolution far-infrared spectroscopic data for this compound is not extensively available in the public domain, a comprehensive understanding can be built upon the well-established vibrational spectra of isoquinoline and its derivatives. aip.orgnih.gov The substitution pattern on the isoquinoline ring significantly influences the vibrational frequencies, and thus, the far-infrared spectrum of this compound is expected to exhibit characteristic shifts and new vibrational modes compared to the parent isoquinoline molecule.

Detailed Research Findings

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies and modes of complex molecules like this compound. nih.govresearchgate.net By employing computational models, researchers can simulate the far-infrared spectrum and assign the observed absorption bands to specific molecular vibrations. These theoretical studies, when benchmarked against experimental data from related compounds, provide a reliable framework for interpreting the spectroscopic features of this compound.

The far-infrared spectrum of the parent isoquinoline molecule has been studied, revealing several fundamental vibrational modes in the region below 600 cm⁻¹. aip.org For this compound, the introduction of a bromine atom at the 6-position and a hydroxyl group at the 4-position leads to predictable changes in the vibrational landscape:

O-H Vibrations: The hydroxyl group introduces new vibrational modes, including the O-H out-of-plane bending (torsion) mode, which is often observed in the far-infrared region. The frequency of this mode is highly dependent on the strength of hydrogen bonding interactions, both intramolecularly and intermolecularly.

The following interactive data table presents a theoretical assignment of the principal far-infrared active vibrational modes for this compound, based on the known vibrational spectra of isoquinoline and the expected effects of the substituents. The frequency ranges are indicative and can be influenced by the molecular environment and experimental conditions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-Br Stretch | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

| O-H Out-of-Plane Bend (Torsion) | 300 - 500 | Torsional motion of the hydroxyl group out of the plane of the isoquinoline ring. |

| Ring Puckering | 200 - 400 | Out-of-plane deformation of the isoquinoline ring system. |

| C-Br In-Plane Bend | 150 - 300 | In-plane bending vibration of the carbon-bromine bond. |

| C-Br Out-of-Plane Bend | 100 - 200 | Out-of-plane bending vibration of the carbon-bromine bond. |

| Lattice Vibrations | < 100 | In the solid state, intermolecular vibrations within the crystal lattice may be observed at very low frequencies. |

It is important to note that the acquisition and analysis of rotationally resolved far-infrared spectra for complex molecules can be challenging. aip.org However, techniques such as synchrotron-based Fourier-transform absorption spectroscopy can provide the high resolution necessary to resolve the fine rotational structure, offering precise information on the rotational constants and, consequently, the molecular geometry in the gas phase. aip.orgnih.gov

Theoretical and Computational Investigations of 6 Bromoisoquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic distribution and energy landscape of 6-Bromoisoquinolin-4-ol. These methods are broadly categorized into Density Functional Theory and Ab Initio methods.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. wikipedia.orgaimspress.com DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. scispace.com This approach is used to compute a wide range of molecular properties, including optimized geometry, orbital energies, and reactivity descriptors. nih.gov For molecules like this compound, DFT methods such as B3LYP are commonly employed to predict their behavior. science.gov

A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the total electrostatic potential projected onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.orgscirp.org In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atom and the oxygen of the hydroxyl group are expected to be regions of high negative potential, whereas the hydrogen of the hydroxyl group would exhibit a positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative examples based on calculations of similar heterocyclic compounds and are intended for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.2 eV | Indicates the ability to donate electrons; related to reactivity towards electrophiles. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 eV | Indicates the ability to accept electrons; related to reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.org One of the most common post-Hartree-Fock ab initio methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). nih.gov The MP2 method improves upon the Hartree-Fock approximation by including electron correlation, which is crucial for accurately describing dispersion forces and obtaining more precise energy calculations. wikipedia.org

These methods are instrumental in exploring a molecule's potential energy surface (PES). A PES is a mathematical relationship between the energy of a molecule and its geometry, and it is a central concept for studying chemical reactions. researchgate.netresearchgate.net By mapping the PES, researchers can identify stable isomers (minima) and the transition states that connect them. The energy difference between a minimum and a connecting transition state is the potential energy barrier, or activation energy, which is a critical factor in determining reaction rates. researchgate.net For this compound, MP2 calculations could be used to investigate the energy barriers for processes such as keto-enol tautomerization (between the -ol and -one forms) or conformational changes.

Table 2: Example of a Calculated Potential Energy Barrier for Tautomerization Note: This table presents hypothetical data for the keto-enol tautomerization of this compound, as might be determined by ab initio MP2 calculations.

| Process | Structure | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactant | This compound (Enol form) | 0.0 | The stable hydroxyl form of the molecule. |

| Transition State | Tautomerization Transition State | +25.5 | The highest energy point on the reaction pathway for proton transfer. |

| Product | 6-Bromo-1H-isoquinolin-4-one (Keto form) | +2.1 | The corresponding keto tautomer. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of a molecule with its environment, such as a solvent or a biological receptor. Ab initio MD (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces, allowing for the simulation of chemical reactions and events involving changes in electronic structure. faccts.de

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: To understand the range of shapes the molecule can adopt in solution.

Study Solvation Effects: To model how solvent molecules (e.g., water) arrange around the solute and influence its properties and reactivity.

Simulate Binding Interactions: To investigate how this compound might bind to a protein active site, predicting binding modes and estimating binding free energies.

As of now, specific MD simulation studies focused solely on this compound are not prevalent in published literature, but the technique remains a powerful tool for future investigations into its biological and material science applications.

In Silico Modeling for Reactive Metabolite Prediction

A critical aspect of drug development and toxicology is understanding a compound's metabolic fate. frontiersin.org The formation of reactive metabolites is a significant cause of adverse drug reactions. evotec.com In silico (computational) models are increasingly used to predict the likelihood that a compound will be transformed into electrophilic species that can covalently bind to macromolecules like proteins and DNA. nih.gov

These predictive tools use various approaches, including:

Rule-Based Systems: These systems contain databases of known metabolic transformations and structural alerts—molecular substructures known to be associated with bioactivation. nih.gov

Machine Learning Models: Trained on large datasets of experimental metabolic data, these models can predict sites of metabolism and the resulting products. mdpi.com

For this compound, the quinoline (B57606) ring system and the hydroxyl group are features that could be flagged by such systems. Potential metabolic pathways include Phase I reactions like oxidation of the aromatic rings to form epoxides or quinone-imines, and Phase II reactions such as glucuronidation or sulfation at the hydroxyl group. frontiersin.org In silico tools can predict the most likely sites of metabolism by cytochrome P450 enzymes and flag the potential for forming reactive intermediates. nih.gov

Table 3: Predicted Metabolic Transformations of this compound Note: This table outlines plausible metabolites based on common in silico prediction software and known biotransformation pathways for similar structures.

| Prediction Method/Tool | Predicted Metabolic Reaction | Potential Product | Potential for Reactivity |

|---|---|---|---|

| Rule-Based (e.g., structural alerts) | Aromatic Hydroxylation/Epoxidation | Epoxide on the benzene (B151609) ring | High (Epoxides are reactive electrophiles) |

| Machine Learning (e.g., BioTransformer) | Oxidation | Quinone-imine species | High (Quinone-imines are reactive Michael acceptors) |

| Rule-Based | Glucuronidation (UGT-mediated) | 6-Bromoisoquinolin-4-yl glucuronide | Low (Considered a detoxification pathway) |

| Rule-Based | Sulfation (SULT-mediated) | Sulfate conjugate at the 4-ol position | Low (Considered a detoxification pathway) |

Computational Analysis of Reactivity and Selectivity in Catalytic Reactions

Computational chemistry is a powerful asset for understanding and predicting the outcomes of chemical reactions, particularly in the field of catalysis. schrodinger.comrsc.org The structure of this compound, featuring a bromine atom on an aromatic ring, makes it an ideal candidate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).

DFT calculations can be used to model the entire catalytic cycle of such reactions. This allows researchers to:

Elucidate Reaction Mechanisms: By identifying the structures and energies of reactants, intermediates, transition states, and products.

Analyze Reactivity: By calculating activation energy barriers for different steps, which helps in understanding reaction rates.

Predict Selectivity: In cases where multiple products can be formed, computational models can explain why one is favored over others by comparing the energy barriers of competing pathways. nih.gov For instance, computational studies can correlate calculated properties like the partial charge on an atom or the energy of a frontier molecular orbital with observed reaction rates and yields. acs.org

Table 4: Computational Descriptors for Predicting Reactivity in a Hypothetical Suzuki Coupling Note: This table illustrates how theoretical descriptors for this compound could be used to predict its performance in a palladium-catalyzed cross-coupling reaction.

| Computational Descriptor | Value/Observation | Implication for Catalytic Reactivity |

|---|---|---|

| C-Br Bond Dissociation Energy | Calculated energy required to break the bond | A lower energy suggests an easier oxidative addition step, the first step in many cross-coupling cycles. |

| Natural Population Analysis (NPA) Charge on C6 | Slightly positive | Indicates the electrophilicity of the carbon atom attached to the bromine, influencing its susceptibility to oxidative addition by a low-valent metal catalyst. |

| Steric Hindrance around C6 | Modeled using buried volume or similar metrics | Low steric hindrance around the C-Br bond would favor catalyst approach and increase reaction rates. |

| Energy of Reductive Elimination Barrier | Calculated energy barrier for the final step | A low barrier is required for efficient catalyst turnover and product formation. |

Applications in Medicinal Chemistry Research and Drug Discovery

Structure-Activity Relationship (SAR) Studies of Isoquinolinol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For isoquinolinol derivatives, including 6-Bromoisoquinolin-4-ol, SAR studies are crucial for optimizing their therapeutic potential.

Identification of Pharmacophores and Active Subunits

The isoquinoline (B145761) nucleus itself is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. The specific substitutions on this core dictate its pharmacological profile. In the case of this compound, the key pharmacophoric features are the isoquinoline ring system, the hydroxyl group at position 4, and the bromine atom at position 6.

The isoquinoline ring provides a rigid scaffold that can engage in π-π stacking interactions with aromatic residues in protein binding sites. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

The hydroxyl group at the 4-position is a critical functional group that can act as both a hydrogen bond donor and acceptor. This greatly influences the molecule's interaction with target proteins. For instance, in kinase inhibitors, this hydroxyl group can form crucial hydrogen bonds with the hinge region of the ATP binding site researchoutreach.org.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

The general approach for developing a QSAR model for a series of isoquinolinol derivatives, including analogues of this compound, would involve:

Synthesizing a library of related compounds with variations at different positions.

Measuring the biological activity of each compound.

Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Developing a mathematical equation that correlates the descriptors with the biological activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Structure-Biodegradability Relationships (SBR) for Environmental Impact

The environmental fate of pharmaceutical compounds is a growing concern. Structure-Biodegradability Relationship (SBR) models aim to predict the biodegradability of a chemical based on its structure, which is a crucial factor in assessing its environmental impact.

Halogenated aromatic compounds, in general, tend to be more resistant to biodegradation than their non-halogenated counterparts. The presence of a halogen, such as bromine, can increase the recalcitrance of a molecule to microbial degradation mdpi.com. This is due to the strength of the carbon-halogen bond and the increased lipophilicity, which can lead to bioaccumulation mdpi.com.

Specific SBR studies on this compound are not documented. However, research on the biodegradability of other halogenated aromatic compounds indicates that the position and nature of the halogen substituent significantly influence the rate and pathway of degradation nih.govnih.gov. It is therefore anticipated that this compound would exhibit a degree of persistence in the environment. Further research is needed to develop specific SBR models for halogenated isoquinolines to better predict their environmental impact.

Exploration of Pharmacological Activities

The unique structural features of this compound make it a promising scaffold for the development of agents with a range of pharmacological activities.

Anticancer Potential

The isoquinoline and quinoline (B57606) scaffolds are present in numerous anticancer agents. Derivatives of these ring systems have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis.

While direct studies on the anticancer activity of this compound are limited, research on related brominated quinoline and quinazoline derivatives suggests its potential in this area. For instance, 6-bromo-5-nitroquinoline has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines nih.gov. Similarly, a series of 6-bromoquinazoline derivatives have been synthesized and shown to possess potent cytotoxic activity against human cancer cell lines, including breast (MCF-7) and colon (SW480) cancer cells nih.govresearchgate.net. The presence of the bromine atom at the 6-position was found to be important for the observed anticancer effects nih.gov.

Isoquinoline derivatives have also been investigated as inhibitors of key signaling pathways in cancer. For example, they have been explored as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in certain types of breast cancer nih.gov. The hydroxyl group at the 4-position of this compound could potentially mimic the interactions of known kinase inhibitors with the ATP binding site.

| Compound | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Significant inhibitory effects | nih.gov |

| 6-Bromoquinazoline derivatives | MCF-7, SW480 | Potent cytotoxic potential | nih.govresearchgate.net |

Antimicrobial Properties (Antibacterial, Anti-HIV, Antimalarial)

The isoquinoline nucleus is a common feature in many natural and synthetic antimicrobial agents.

Antibacterial Activity: Derivatives of isoquinoline have demonstrated broad-spectrum antibacterial activity mdpi.com. Studies on 6-Bromoquinolin-4-ol (B142416) derivatives have shown their potential against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. The antibacterial activity of such compounds is often attributed to their ability to interfere with essential bacterial processes. The specific contribution of the 6-bromo and 4-hydroxyl groups in this compound to its antibacterial profile warrants further investigation, but related structures have shown that substitutions on the quinoline and isoquinoline rings are critical for activity scienceopen.com. For example, in a study of pyrimido-isoquinolin-quinone derivatives, compounds with a bulky bromine atom showed high activity against MRSA nih.gov.

Anti-HIV Activity: Isoquinoline derivatives have been explored as potential anti-HIV agents. Some derivatives have been shown to act as CXCR4 antagonists, which can inhibit the entry of HIV into host cells nih.gov. In a study of isoquinoline-based CXCR4 antagonists, a derivative containing a 6-bromoisoquinoline moiety was synthesized and evaluated nih.gov. While this specific derivative was not the most potent in the series, its activity demonstrates that the 6-bromoisoquinoline scaffold is compatible with anti-HIV activity. Other studies on 6-aminoquinolone derivatives have identified potent inhibitors of HIV replication that act at a post-integration step in the viral life cycle nih.gov. Computational studies have also been used to identify natural products with potential anti-HIV activity, some of which share structural similarities with isoquinolines mdpi.com.

Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine mdpi.com. While this compound is an isoquinolinol, the structural relationship to the quinoline antimalarials suggests its potential in this area. Research on quinoline-based antimalarials has shown that modifications at various positions, including the introduction of halogens, can significantly impact their activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum nih.gov. The development of new antimalarial agents is a global health priority, and the exploration of novel scaffolds like this compound could lead to the identification of new lead compounds.

| Activity | Compound Class | Mechanism/Target | Reference |

|---|---|---|---|

| Antibacterial | 6-Bromoquinolin-4-ol derivatives | Effective against ESBL-producing E. coli and MRSA | researchgate.net |

| Anti-HIV | 6-Bromoisoquinoline derivatives | CXCR4 antagonism | nih.gov |

| Antimalarial | 4-Aminoquinolines | Interference with heme metabolism | mdpi.com |

Anti-inflammatory and Analgesic Activities

While direct studies on this compound are limited, the broader families of isoquinoline and quinazolinone derivatives have demonstrated notable anti-inflammatory and pain-reducing properties. For instance, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were assessed for their in vivo anti-inflammatory and analgesic effects, with some compounds showing efficacy greater than or nearly equivalent to the standard drug indomethacin nih.gov. Similarly, certain novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities in animal models researchgate.net.

The mechanism for such activities is often linked to the inhibition of key inflammatory mediators. Studies on brominated indoles, for example, have shown they can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) nih.gov. A significant finding was the inhibition of the translocation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response nih.govzellavie.ch. The anti-inflammatory potential of the 6-bromo substitution on a heterocyclic core is thus an area of active investigation. Arzanol, another natural product, has been shown to potently suppress the inflammatory response in carrageenan-induced pleurisy in rats, significantly reducing levels of PGE2 in pleural exudates nih.gov.

Neuroprotective and Central Nervous System Applications

The isoquinoline scaffold is a well-established pharmacophore for agents targeting the central nervous system (CNS). Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of neuroinflammation, reduction of oxidative damage, and regulation of autophagy mdpi.com. The presence of a bromine atom, as in 6-Bromoisoquinolin-5-ol, may enhance antioxidant properties through its electron-withdrawing effects, contributing to neuroprotection by reducing oxidative damage to neurons smolecule.com.

Furthermore, derivatives of the related tetrahydroisoquinoline structure have been synthesized and evaluated for their binding to CNS receptors. Specifically, compounds have been developed as potent and selective dopamine D(3) receptor antagonists, which are of interest for antipsychotic therapies nih.gov. The ability of these compounds to penetrate the CNS is a critical aspect of their therapeutic potential nih.gov. These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel neuroprotective and CNS-active agents.

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

A key strategy in managing type 2 diabetes is to control postprandial blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase nih.govmdpi.com. Research into structurally related brominated compounds has shown significant promise in this area. A study on a series of 6-bromo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides revealed potent dual inhibitory activity against both α-glucosidase and α-amylase nih.gov.

Notably, the 6-bromo-2-phenyl substituted derivative and its 6-bromo-8-iodo counterpart showed significantly lower IC50 values (indicating higher potency) against both enzymes compared to the standard drug, acarbose nih.gov. This highlights the potential importance of the 6-bromo substitution for potent enzyme inhibition. The inhibition of these enzymes can delay glucose uptake and suppress carbohydrate digestion, thereby helping to manage blood sugar levels nih.govnih.gov.

Inhibitory Activity (IC50) of 6-Bromo-Substituted Quinazoline Derivatives Against α-Glucosidase and α-Amylase

Data synthesized from studies on 6-bromo-2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, demonstrating their potency relative to the standard, Acarbose. nih.gov

| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |

|---|---|---|

| 6-bromo-2-phenyl derivative (3a) | 1.08 ± 0.02 | 5.33 ± 0.01 |

| 6-bromo-2-(4-chlorophenyl) derivative (3c) | 0.92 ± 0.01 | Not Reported |

| 6-bromo-8-iodo-2-phenyl derivative (3i) | 1.01 ± 0.05 | 1.18 ± 0.06 |

| Acarbose (Standard) | 4.40 ± 0.05 | 2.92 ± 0.02 |

Antioxidant Activity

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic value. The structure of this compound contains a hydroxyl (-OH) group, which is a key feature for radical scavenging activity mdpi.com. The antioxidant properties of 4-hydroxy-propranolol, for example, were found to be 4- to 8-fold more potent than vitamin E nih.gov. This activity is attributed to the ability of the phenolic hydrogen to be abstracted, forming a stable radical and thereby breaking radical propagation chains mdpi.com.

Furthermore, the presence of a bromine atom can influence a molecule's electronic properties and may enhance its antioxidant capabilities smolecule.com. Studies on natural bromophenols isolated from marine sources have confirmed their significant antioxidant potential, evaluated through various assays such as DPPH and ABTS radical scavenging nih.gov. These structural features suggest that this compound likely possesses intrinsic antioxidant activity, which could contribute to its other biological effects, such as neuroprotection.

Mechanistic Studies of Biological Action

Understanding how this compound and its derivatives exert their effects at a molecular level is crucial for their development as therapeutic agents. Mechanistic studies focus on ligand-receptor interactions and the modulation of cellular signaling pathways.

Ligand-Receptor Interactions

Molecular docking is a computational tool used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein or enzyme nih.govmdpi.com. This in silico method helps to visualize the orientation of the molecule and identifies key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex nih.govsemanticscholar.org.

For example, in studies of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed hydrogen bonds and other important interactions with key amino acid residues in the active site nih.gov. Similarly, for α-glucosidase inhibitors, docking studies can rationalize structure-activity relationships, showing how electron-donating or electron-withdrawing groups on the inhibitor influence its binding affinity researchgate.netfrontiersin.org. Such studies are essential for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Modulation of Cellular Pathways

The biological activities of compounds are often the result of their ability to modulate complex intracellular signaling networks. Key pathways frequently implicated in inflammation, cell survival, and proliferation include the NF-κB and PI3K/Akt pathways.

The NF-κB pathway is a master regulator of inflammation, and its inhibition is a major goal of anti-inflammatory drug discovery zellavie.ch. Studies on related quinoline and brominated indole (B1671886) compounds have demonstrated their ability to inhibit NF-κB activation, preventing its translocation to the nucleus where it would otherwise promote the expression of pro-inflammatory genes nih.govnih.gov.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that controls cell cycle, survival, and metabolism, and is often deregulated in diseases like cancer nih.govnih.gov. Quinazoline-based molecules have been synthesized as potent inhibitors of this pathway, demonstrating the ability to block the phosphorylation of key downstream effectors like Akt and mTOR nih.gov. The structural similarity of this compound to these molecules suggests it could potentially modulate these or similar pathways, providing a molecular basis for its observed biological activities.

Bioactivation and Metabolite Reactivity

Detailed studies specifically outlining the bioactivation pathways and the reactivity of metabolites derived from this compound are not extensively available in publicly accessible scientific literature. The metabolic fate of such a compound is typically investigated as part of the preclinical development of a specific drug candidate that incorporates this moiety. As this compound is primarily utilized as a building block or intermediate scaffold in the synthesis of more complex molecules, research has focused on the biological activity and metabolism of the final compounds rather than the intermediate itself.

Development of Lead Compounds for Therapeutics

This compound serves as a valuable intermediate and structural scaffold in the development of lead compounds for novel therapeutics. Its utility is demonstrated in the synthesis of targeted inhibitors for enzymes implicated in cancer and other diseases.

The isoquinoline core provides a rigid framework that can be strategically functionalized, and the bromine atom at the 6-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions. This allows medicinal chemists to systematically build more complex molecules and explore the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Two notable examples of its application in therapeutic lead compound development include:

CD73 Inhibitors: this compound has been utilized as a reactant in the synthesis of novel compounds designed to inhibit the CD73 enzyme. google.com CD73 is an ecto-enzyme that plays a significant role in promoting tumor growth by producing adenosine, which suppresses the anti-tumor immune response. google.com By serving as a starting material, this compound contributes to the development of potential antineoplastic agents that target the tumor microenvironment to enhance anti-cancer immunity. google.com

DYRK1A Inhibitors: The compound is also listed as a chemical component in the context of creating heterocyclic compounds that act as inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). google.com DYRK1A is a kinase involved in various cellular processes, and its dysregulation has been linked to several pathological conditions. The development of selective DYRK1A inhibitors is an active area of research for potential therapeutic applications, and this compound serves as a foundational structure for synthesizing such molecules. google.com

These applications highlight the role of this compound not as an end-product therapeutic itself, but as a crucial starting point for the discovery and optimization of new, highly specific drug candidates.

Applications in Materials Science

Development of Advanced Functional Materials

Advanced functional materials are designed with specific, often novel, properties that enable them to perform particular functions in response to external stimuli. These materials are at the forefront of technological innovation in fields ranging from electronics to energy. idu.ac.id The development of such materials often relies on organic molecules that can be tailored to exhibit desired electronic, optical, or structural characteristics.

The 6-Bromoisoquinolin-4-ol scaffold is a promising candidate for creating such materials. The isoquinoline (B145761) ring system is known for its thermal stability and electronic properties. mdpi.com The bromine atom on the benzene (B151609) ring and the hydroxyl group on the pyridine (B92270) ring serve as key functionalization points. The bromine atom can be used in cross-coupling reactions to build larger conjugated systems or polymers, while the hydroxyl group can alter solubility, participate in hydrogen bonding, or act as a coordination site. This dual functionality allows for the precise tuning of the molecule's properties, making it a versatile precursor for a new generation of materials engineered for specific, high-performance applications. idu.ac.id

Luminescent and Photophysical Materials

Luminescence is a key property of many advanced materials, with applications in lighting, sensing, and imaging. The isoquinoline core is a well-established fluorophore, and its derivatives have been extensively studied for their optical properties. nih.gov The electronic structure of this compound, with its fused aromatic rings and heteroatom, provides the basis for its potential luminescent and photophysical applications.

Fluorescent Sensors and Dyes

Fluorescent sensors are molecules designed to signal the presence of a specific analyte (like metal ions or biomolecules) through a change in their fluorescence intensity or color. nih.govrsc.org Quinoline (B57606) and its derivatives are widely used as the core of fluorescent sensors due to their rigid structure, good water solubility, and biocompatibility. nih.gov The sensing mechanism often involves the coordination of the target analyte with the sensor molecule, which alters the sensor's electronic properties and, consequently, its fluorescence.

This compound possesses features that make it a promising candidate for developing novel fluorescent sensors. The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group can act as a chelation site for metal ions. mdpi.com Binding of a metal ion to this site would modulate the internal charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence emission. The bromine atom provides a site for further modification, allowing the attachment of other specific recognition units to create highly selective sensors for various targets.

| Structural Feature | Role in Sensing | Potential Analyte | Expected Fluorescent Response |

|---|---|---|---|

| Isoquinoline Core | Fluorophore (Signal Reporter) | N/A | Intrinsic blue-to-green fluorescence |

| Hydroxyl (-OH) and Ring Nitrogen (N) | Chelation/Binding Site | Metal Ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) | Fluorescence quenching or enhancement |

| Bromine (-Br) Atom | Site for Further Functionalization | Biomolecules, Anions (after modification) | Tunable response based on attached moiety |

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices that utilize thin films of organic compounds to generate light when an electric current is applied. mdpi.com The performance of an OLED is highly dependent on the materials used in its emissive layer. Quinoline derivatives, such as Tris-(8-hydroxyquinoline) aluminum (Alq₃), are benchmark materials used in OLEDs due to their excellent thermal stability and electroluminescent properties. proquest.com